1-Benzylpyrrolidin-3-yl Methanesulfonate: A Core Scaffold for Stereoselective Medicinal Chemistry
1-Benzylpyrrolidin-3-yl Methanesulfonate: A Core Scaffold for Stereoselective Medicinal Chemistry
Executive Summary
1-Benzylpyrrolidin-3-yl methanesulfonate (CAS 104016-82-2 for racemate) serves as a critical electrophilic intermediate in the synthesis of complex pharmaceutical agents. By converting the hydroxyl group of 1-benzyl-3-pyrrolidinol into a highly reactive methanesulfonate (mesylate) leaving group, this compound enables the stereospecific introduction of nucleophiles—such as amines, azides, and thiols—at the C3 position of the pyrrolidine ring. Its utility is defined by its role in accessing 3-aminopyrrolidines , a privileged pharmacophore found in broad-spectrum antibiotics (e.g., quinolones, carbapenems) and CNS-active agents.
This guide details the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of this compound, designed for researchers requiring high-fidelity conversion and stereochemical control.
Part 1: Chemical Identity & Physicochemical Profile
Structural Characterization
The molecule features a pyrrolidine ring substituted at the
-
Stereochemical Note: The formation of the mesylate from the alcohol retains the stereochemistry at C3 (C-O bond is not broken). However, subsequent nucleophilic substitution typically proceeds via an
mechanism, resulting in Walden inversion .
Physicochemical Properties Table[1][2]
| Property | Value / Description |
| IUPAC Name | (1-Benzylpyrrolidin-3-yl) methanesulfonate |
| Common Name | 1-Benzyl-3-pyrrolidinyl mesylate |
| Molecular Formula | |
| Molecular Weight | 255.33 g/mol |
| CAS Number | 104016-82-2 (racemic); 101930-07-8 (precursor alcohol) |
| Physical State | Viscous oil to low-melting solid (often amber/brown) |
| Solubility | Soluble in DCM, CHCl3, EtOAc, THF; low water solubility |
| Stability | Moisture sensitive (hydrolyzes to alcohol); thermally labile |
| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen) |
Part 2: Validated Synthesis Protocol
Objective: Preparation of (3R)-1-benzylpyrrolidin-3-yl methanesulfonate from (3R)-1-benzyl-3-pyrrolidinol. Note: This protocol retains the (3R) configuration of the starting material.
Reagents & Equipment[1][3][4]
-
Substrate: (3R)-1-Benzyl-3-pyrrolidinol (1.0 eq)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Base: Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)
-
Atmosphere: Dry Nitrogen or Argon balloon
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under argon. Add (3R)-1-benzyl-3-pyrrolidinol and anhydrous DCM.
-
Base Addition: Cool the solution to 0°C (ice/water bath). Add TEA dropwise via syringe. Stir for 10 minutes to ensure thermal equilibration.
-
Mesylation (Exothermic): Add MsCl dropwise over 20 minutes, maintaining the internal temperature below 5°C. The reaction is highly exothermic; rapid addition can lead to elimination side products (1-benzyl-3-pyrroline).
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Self-Validation Point: Check TLC (SiO2, 5% MeOH in DCM). The starting alcohol (
) should disappear, replaced by the less polar mesylate ( ).
-
-
Work-up: Quench with saturated aqueous
. Extract with DCM ( ).[1] Wash combined organics with brine, dry over , and concentrate in vacuo at .-
Caution: Do not heat excessively during evaporation; mesylates can thermally decompose.
-
-
Purification: The crude oil is often sufficiently pure (>95%) for the next step. If necessary, rapid filtration through a short pad of silica gel (eluting with EtOAc/Hexanes) is preferred over column chromatography to minimize hydrolysis.
Part 3: Reactivity & Mechanistic Insights
The utility of 1-benzylpyrrolidin-3-yl methanesulfonate lies in its reactivity as an electrophile. The mesylate group (
Mechanism: Displacement vs. Elimination
The reaction outcome depends heavily on the nucleophile and conditions:
-
Path A (
Substitution): Favored by strong, soft nucleophiles (e.g., , , ) in polar aprotic solvents (DMF, DMSO). This pathway causes stereochemical inversion . -
Path B (E2 Elimination): Favored by strong, bulky bases (e.g.,
) or high temperatures, yielding the alkene (1-benzyl-3-pyrroline).
Visualization of Reaction Pathways
The following diagram illustrates the stereochemical outcome when starting with the
Caption: Synthesis pathway showing the critical stereochemical inversion during the nucleophilic substitution of the mesylate.
Part 4: Applications in Drug Discovery
Synthesis of 3-Aminopyrrolidines
The displacement of the mesylate with sodium azide (
-
Relevance: This moiety is a key side chain in quinolone antibiotics (e.g., clinafloxacin) where the pyrrolidine ring enhances gram-positive activity and solubility.
Chiral Building Blocks for GPCR Ligands
The rigidity of the pyrrolidine ring provides a defined 3D vector for substituents.
-
Example: Displacement with thiols or phenols allows the construction of ether/thioether-linked ligands for muscarinic or dopaminergic receptors. The benzyl group serves as a versatile handle that can be removed (
) to allow further functionalization of the pyrrolidine nitrogen.
Anisomycin Analogues
While natural anisomycin is biosynthesized, synthetic analogs often utilize the 3-mesyloxy pyrrolidine scaffold to introduce novel substituents at the C3/C4 positions, targeting antifungal and antiprotozoal activities.
Part 5: Safety & Handling (MSDS Highlights)
-
Genotoxicity Warning: Mesylates (and the precursor MsCl) are potential alkylating agents. They can react with DNA bases. Handle in a fume hood with double nitrile gloves.
-
Skin/Eye Hazards: Causes severe skin irritation and serious eye damage. The compound hydrolyzes to produce methanesulfonic acid, which is corrosive.
-
Decomposition: Thermal decomposition releases toxic fumes of sulfur oxides (
) and nitrogen oxides ( ). -
Disposal: Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal into hazardous organic waste.
References
-
Sigma-Aldrich. (R)-(+)-1-Benzyl-3-pyrrolidinol Product & Safety Data. Retrieved from
-
PubChem. 1-Benzylpyrrolidin-3-yl methanesulfonate Compound Summary. National Library of Medicine. Retrieved from
-
Mao, L., et al. (2011).[2] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.[2] Synlett, 2011(01), 129-133. (Demonstrates MsCl usage protocols). Retrieved from
-
Lynch, D., et al. (2019). Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide. (Context on Mesylate/Azide reactivity). Retrieved from
-
ChemicalBook. 1-Benzyl-3-pyrrolidinone and derivatives synthesis routes. Retrieved from
